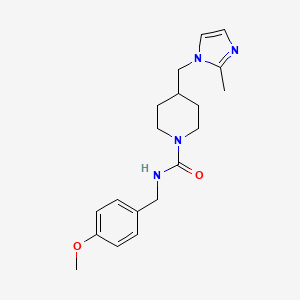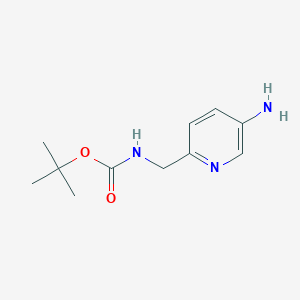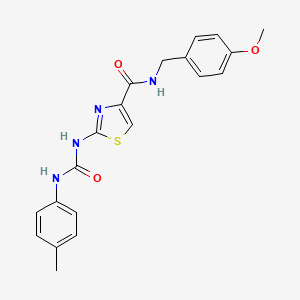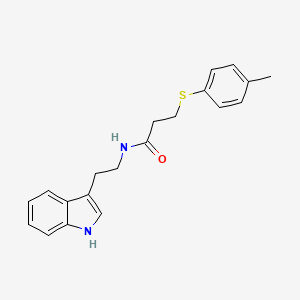![molecular formula C17H19BrN4O B2603478 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one CAS No. 2310155-29-2](/img/structure/B2603478.png)
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a 1,2,4-triazole, a bicyclic octane, and a phenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several rings and functional groups. The 1,2,4-triazole and the bicyclic octane would contribute to the three-dimensionality of the molecule .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the 1,2,4-triazole can act as a nucleophile in substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the 1,2,4-triazole could make the compound more polar and potentially increase its solubility in water .
Applications De Recherche Scientifique
Synthesis and Stereochemical Analysis
Research on the synthesis and stereochemical determination of related compounds provides insights into the structural intricacies and potential applications of these molecules in medicinal chemistry and materials science. For instance, the stereospecific synthesis techniques, such as hydroboration and stereoselective reduction, allow for the precise manipulation of molecular architecture, facilitating the exploration of their biological activity or material properties (Chen et al., 2010).
Crystal Structure and Configuration
Detailed crystallographic studies shed light on the molecular configuration, absolute structure, and intermolecular interactions of these compounds. Such analyses are crucial for understanding the physicochemical properties and for designing molecules with desired biological or physical characteristics (Brzezinski et al., 2013).
Radiopharmaceutical Applications
The exploration of radioiodinated derivatives for potential use in radiopharmaceuticals highlights the versatility of these compounds. Research into no-carrier-added iodine labeling and the biological distribution of these derivatives opens new avenues in diagnostic imaging and targeted therapy (Rzeszotarski et al., 1984).
Catalytic and Synthetic Applications
Innovative synthetic methodologies, such as domino reactions and catalyst design, underscore the utility of these compounds in organic synthesis. The development of trifluoromethylated heterocycles and the study of catalyst activation mechanisms provide valuable insights for synthetic chemists in constructing complex molecular architectures efficiently (Rulev et al., 2016).
Material Science and Nanotechnology
The use of hetero-bicyclic compounds in the synthesis and characterization of nanoparticles demonstrates the intersection of organic chemistry with materials science. These studies are instrumental in developing novel materials with potential applications in electronics, catalysis, and biotechnology (Pushpanathan et al., 2014).
Orientations Futures
The future research directions for this compound could involve studying its potential biological activity, given the presence of the 1,2,4-triazole, which is a common feature in many bioactive compounds . Further studies could also explore its physical and chemical properties and how these can be manipulated through chemical modifications .
Propriétés
IUPAC Name |
2-(4-bromophenyl)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O/c18-13-3-1-12(2-4-13)7-17(23)22-14-5-6-15(22)9-16(8-14)21-11-19-10-20-21/h1-4,10-11,14-16H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAIGBZVJCOJHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Br)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-bromophenyl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2603407.png)

![N-{2-[(1,3-benzothiazol-2-yl)amino]ethyl}-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2603411.png)


![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)

![N,N-diethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2603418.png)